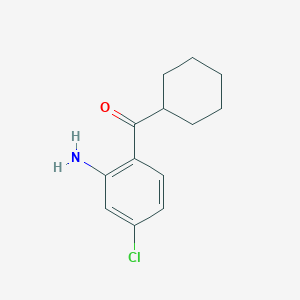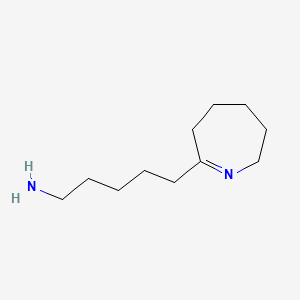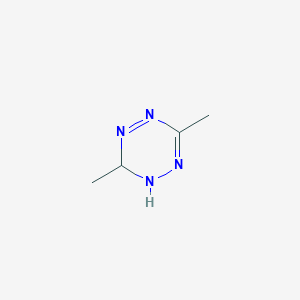![molecular formula C10H21N3 B13943621 2-[(Piperidin-1-yl)methyl]piperazine CAS No. 70403-31-5](/img/structure/B13943621.png)
2-[(Piperidin-1-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- is a chemical compound with the molecular formula C10H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods for industrial production of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- may vary depending on the desired application and available resources. Common industrial methods include parallel solid-phase synthesis and photocatalytic synthesis .
化学反応の分析
Types of Reactions
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions .
Major Products Formed
The major products formed from the reactions of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce secondary amines .
科学的研究の応用
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- has numerous scientific research applications across various fields:
作用機序
The mechanism of action of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .
類似化合物との比較
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- can be compared with other similar compounds, such as:
Piperidine: Another six-membered nitrogen heterocycle, but with only one nitrogen atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Imatinib: A piperazine-containing drug used in cancer treatment.
The uniqueness of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
70403-31-5 |
|---|---|
分子式 |
C10H21N3 |
分子量 |
183.29 g/mol |
IUPAC名 |
2-(piperidin-1-ylmethyl)piperazine |
InChI |
InChI=1S/C10H21N3/c1-2-6-13(7-3-1)9-10-8-11-4-5-12-10/h10-12H,1-9H2 |
InChIキー |
PJMTXHIVIVRHIH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CNCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)


![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)


